Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester
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Overview
Description
ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE is a chemical compound with a complex structure that includes a pyridine ring, an ethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE typically involves the reaction of 4-methyl-2-pyridylamine with ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or the pyridine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL N-(3-AMINO-1-METHYL-4-NITRO-PYRROLE-2-CARBOTHIOYL)CARBAMATE: Similar in structure but with different functional groups.
N-(PYRIDIN-2-YL)AMIDES: These compounds share the pyridine ring but differ in their substituents and functional groups.
Uniqueness
ETHYL N-{[(4-METHYL-2-PYRIDYL)AMINO]CARBOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O2S |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
ethyl N-[(4-methylpyridin-2-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16) |
InChI Key |
ARTUHIUFJMPVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
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